1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

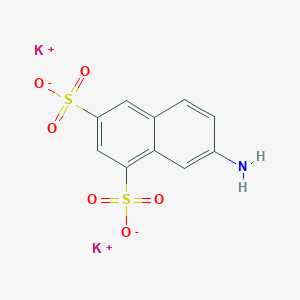

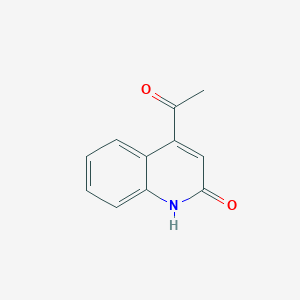

1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt is a chemical compound with the molecular formula C10H8KNO6S2 · H2O. It is commonly used as a reagent in various scientific applications, particularly in fluorescence labeling of carbohydrates. This compound is known for its high solubility in water and its ability to form stable Schiff bases with reducing sugars .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt typically involves the sulfonation of 1,3-naphthalenediol followed by nitration and subsequent reduction to introduce the amino group. The final step involves the neutralization with potassium hydroxide to form the potassium salt .

Industrial Production Methods

In industrial settings, the disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid is heated with excess aqueous ammonia and ammonium bisulfite at 185°C for 18 hours. This process yields the desired 7-amino derivative, which is then converted to the potassium salt .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Amino derivatives

Substitution: Various substituted naphthalene derivatives

Wissenschaftliche Forschungsanwendungen

1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent labeling reagent for carbohydrates, enabling the study of glycosylation patterns and carbohydrate-protein interactions.

Biology: Employed in the analysis of glycosyltransferase activity through capillary electrophoresis and mass spectrometry.

Medicine: Utilized in the development of diagnostic assays for detecting specific carbohydrate structures in biological samples.

Industry: Applied in the production of dyes and pigments due to its ability to form stable color complexes.

Wirkmechanismus

The primary mechanism of action for 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt involves the formation of Schiff bases with reducing sugars. This reaction occurs at the reducing termini of oligosaccharides, forming a stable fluorescent product. The Schiff base can be further stabilized by reduction with sodium cyanoborohydride, enhancing its fluorescence properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Naphthylamine-6,8-disulfonic acid monopotassium salt

- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt

- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Uniqueness

1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt is unique due to its specific fluorescence properties and its ability to form stable Schiff bases with reducing sugars. This makes it particularly valuable in the study of carbohydrate chemistry and glycosylation patterns .

Eigenschaften

IUPAC Name |

dipotassium;7-aminonaphthalene-1,3-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2.2K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCCKGWFMOINFU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7K2NO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86-65-7 (Parent) |

Source

|

| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79873-35-1 |

Source

|

| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![DIETHOXY-BIS[(2-METHYLPROPAN-2-YL)OXY]SILANE](/img/structure/B95976.png)

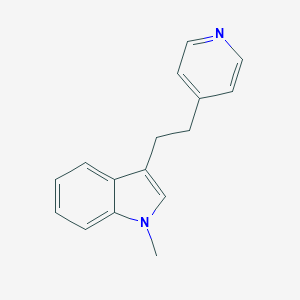

![2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B95977.png)